N'-(5-chloro-2-methoxyphenyl)carbamimidothioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Isopropoxyphenyl)sulfonyl]phenol typically involves the sulfonation of phenol derivatives. One common method includes the reaction of 4-isopropoxyphenol with sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl phenol derivative.
Industrial Production Methods
In industrial settings, the production of 4-[(4-Isopropoxyphenyl)sulfonyl]phenol involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation techniques to achieve the desired quality for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Isopropoxyphenyl)sulfonyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-[(4-Isopropoxyphenyl)sulfonyl]phenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[(4-Isopropoxyphenyl)sulfonyl]phenol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may act as an inhibitor of certain enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl-4’-isopropoxyphenyl sulfone: Another sulfonyl phenol derivative with similar applications in thermal paper coatings.
Bisphenol A: Commonly used in thermal paper but has different chemical properties and environmental concerns.
Uniqueness
4-[(4-Isopropoxyphenyl)sulfonyl]phenol is unique due to its specific sulfonyl group, which provides enhanced stability and resistance to environmental factors compared to other phenol derivatives. This makes it particularly valuable in industrial applications where durability and performance are critical .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-12-7-3-2-5(9)4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMNHAXMORNHNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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